![molecular formula C19H22N4O4 B2824870 1-{[6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl]carbonyl}piperidine-4-carboxylic acid CAS No. 1986681-59-7](/img/structure/B2824870.png)
1-{[6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl]carbonyl}piperidine-4-carboxylic acid
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Overview
Description
This compound is a biochemical used for proteomics research . It has a molecular formula of C19H22N4O4 and a molecular weight of 370.40 .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,4-triazole-containing scaffolds, has been achieved using various ester ethoxycarbonylhydrazones with several primary amines . A three-step reaction sequence has been used to synthesize derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone .Molecular Structure Analysis
The structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms . This ring is part of a larger structure that includes a piperidine ring and a carboxylic acid group.Chemical Reactions Analysis
The synthesis of similar compounds involves a one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) . This process has been used to synthesize alicyclic derivatives of quinazolinotriazolobenzodiazepine .Scientific Research Applications
In addition to these six areas, researchers have also conducted in silico pharmacokinetic and molecular modeling studies to understand the compound’s interactions with biological targets. Overall, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines hold promise for drug design and development, especially in the treatment of multifunctional diseases. If you’d like more detailed information on any specific aspect, feel free to ask! 😊 .
Mechanism of Action
properties
IUPAC Name |
1-[6-(4-methylphenyl)-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carbonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-12-2-4-13(5-3-12)16-10-23-15(11-27-16)17(20-21-23)18(24)22-8-6-14(7-9-22)19(25)26/h2-5,14,16H,6-11H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIIKBOINOCQLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN3C(=C(N=N3)C(=O)N4CCC(CC4)C(=O)O)CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl]carbonyl}piperidine-4-carboxylic acid |
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